Structural Differentiation from AH-7921-Class Opioids Alters Key Pharmacophoric Elements
Unlike AH-7921, which features a benzamidomethyl group attached to a 1-(dimethylamino)cyclohexyl core, 3-[(4-Phenylcyclohexyl)amino]benzamide presents a meta-amino benzamide scaffold where the phenylcyclohexyl group is directly linked to the aniline nitrogen [1]. This results in a different spatial orientation of the phenyl rings and amide group, and removes the basic dimethylamino center, a key determinant of opioid binding in the AH-7921 series. A direct head-to-head comparison is not available in the literature; however, the distinct chemotype is a fundamental differentiator for procurement.
| Evidence Dimension | Core Chemical Scaffold and Key Functional Groups |
|---|---|
| Target Compound Data | Meta-amino benzamide; 4-phenylcyclohexyl group attached to aniline nitrogen; No basic amine on cyclohexyl ring. |
| Comparator Or Baseline | AH-7921: Benzamidomethyl group attached to 1-(dimethylamino)cyclohexyl core; Basic tertiary amine present [1]. |
| Quantified Difference | Fundamentally different chemotypes (meta-amino benzamide vs. benzamidomethyl-cyclohexyldialkylamine). |
| Conditions | Structural analysis based on 2D chemical structure. |
Why This Matters
The different chemotype dictates that binding, functional activity, and ADME properties cannot be extrapolated from AH-7921 data, necessitating the use of the specific compound for targeted SAR exploration.
- [1] Krstenansky, J. L., et al. (2023). Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid. Journal of Forensic Sciences, 68(3), 978-989. View Source
